1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzothiazole derivative with a phosphorus-containing reagent in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzothiazaphosphole: A related compound with similar structural features but different functional groups.
3-methyl-2-(p-tolyloxy)-1,3,2-diazaphosphorine: Another similar compound with a different heterocyclic structure.
Uniqueness
1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
73713-82-3 |
---|---|
Molecular Formula |
C14H14NO2PS |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenoxy)-1,3,2λ5-benzothiazaphosphole 2-oxide |
InChI |
InChI=1S/C14H14NO2PS/c1-11-7-9-12(10-8-11)17-18(16)15(2)13-5-3-4-6-14(13)19-18/h3-10H,1-2H3 |
InChI Key |
LAFKFTRWYOENHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=O)N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.